molecular formula C10H16ClN3O2 B15402408 Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride

Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride

Cat. No.: B15402408
M. Wt: 245.70 g/mol
InChI Key: YZRDVDKZPKDDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative characterized by a 4-methyl substituent, an ethyl ester group at position 5, and a 2-aminoethyl side chain at position 2, protonated as a hydrochloride salt.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-9(4-5-11)13-7(8)2;/h6H,3-5,11H2,1-2H3;1H

InChI Key

YZRDVDKZPKDDGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CCN.Cl

Origin of Product

United States

Biological Activity

Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group and a carboxylate moiety, enhancing its reactivity and biological interactions. The hydrochloride form increases its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound primarily involves:

  • Target Interaction : The compound may interact with specific receptors or enzymes involved in metabolic processes, potentially leading to therapeutic effects against various diseases.
  • Inhibition of Apoptosis : Research indicates that similar compounds can inhibit apoptosis markers such as cleaved caspase-3 in neuronal cells, suggesting neuroprotective properties.
  • Modulation of Inflammatory Pathways : this compound may modulate pathways involving NF-kB, which is pivotal in inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High gastrointestinal absorption is noted, facilitating effective systemic delivery.
  • Blood-Brain Barrier Penetration : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating central nervous system disorders.

Neuroprotective Effects

Studies have shown that this compound can significantly reduce endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. This effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary investigations suggest that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, this compound may possess activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionReduces ER stress and apoptosis in neuronal cells
AntimicrobialPotential activity against bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Neuroprotective Study :
    A study demonstrated that this compound significantly decreased apoptosis markers in cultured neuronal cells exposed to stress conditions. The results indicated a protective effect against neurodegeneration, suggesting potential applications in treating Alzheimer's disease.
  • Antimicrobial Evaluation :
    In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Physicochemical Differences

Pyrimidine derivatives exhibit significant variability in solubility, stability, and reactivity based on substituents. Key comparisons include:

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Name Substituents (Positions) Solubility & Stability Key Applications/Notes Reference
Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate HCl 2-(aminoethyl), 4-methyl, 5-ethyl ester (HCl salt) High water solubility (HCl salt); stable crystalline solid Potential bioactive agent; structural flexibility for derivatization
Ethyl 2-phenylpyrimidine-5-carboxylate (4c) 2-phenyl, 5-ethyl ester Low water solubility; requires organic solvents Intermediate in synthesis of heterocyclic compounds
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate (1a) 2-phenyl, 4-methyl, 6-sulfanyl, 5-ethyl ester Moderate solubility in polar solvents; reactive sulfanyl group Used in nucleophilic substitution reactions
Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate HCl 2-aminomethyl, 4-chloro, 5-ethyl ester (HCl salt) Enhanced stability due to chloro substituent; bioactive potential Antiviral/antimicrobial candidate
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride 4-amino, 5-aminomethyl, 2-methyl (2HCl salt) High solubility; dual amino groups enable coordination chemistry Precursor for vitamin B1 synthesis

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride, and how can intermediates be characterized?

Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, chlorinated pyrimidine derivatives (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) can undergo nucleophilic substitution with 2-aminoethylamine to introduce the aminoethyl group. Key intermediates should be characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • Mass spectrometry (ESI-MS or HRMS) to validate molecular weights.
  • HPLC to assess purity (>95% recommended for biological assays).
    Reaction optimization may require adjusting solvents (e.g., DMF or dioxane) and bases (e.g., triethylamine) to enhance yields .

Basic: How can researchers validate the structural integrity of this compound and its derivatives?

Answer:
Structural validation requires a combination of analytical techniques:

  • X-ray crystallography for unambiguous confirmation of the pyrimidine ring geometry and substituent positions (e.g., methyl and carboxylate groups).
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
  • Elemental analysis to verify stoichiometry (e.g., C, H, N, Cl content).
    For hydrochloride salts, conduct chloride ion titration to confirm counterion stoichiometry .

Advanced: What experimental strategies are recommended to investigate this compound’s enzyme inhibition in cancer-related pathways?

Answer:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase, which are critical in pyrimidine metabolism.
  • In vitro assays : Perform enzymatic inhibition assays (e.g., IC₅₀ determination) under physiologically relevant conditions (pH 7.4, 37°C). Include positive controls (e.g., methotrexate for DHFR).
  • Mechanistic studies : Use stopped-flow kinetics or surface plasmon resonance (SPR) to analyze binding kinetics (kₒₙ/kₒff).
    Contradictions in activity data may arise from assay conditions (e.g., buffer composition) or cell-line specificity, necessitating cross-validation with orthogonal methods .

Advanced: How can researchers optimize substitution reactions to improve yield and selectivity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 2-aminoethylamine, while additives like KI promote SN2 mechanisms.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation).
  • Protecting groups : Temporarily protect the amino group (e.g., with Boc) to prevent undesired side reactions during ester hydrolysis or methyl group substitution.
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity products .

Advanced: How should researchers address discrepancies in reported bioactivity data across different studies?

Answer:
Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) and use isogenic cell lines.
  • Compound stability : Test hydrolytic degradation in buffer (pH 7.4) and serum-containing media via LC-MS.
  • Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions.
    Meta-analysis of dose-response curves and statistical power calculations (e.g., n ≥ 3 biological replicates) can resolve inconsistencies .

Advanced: What methodologies are effective for studying the hydrochloride salt’s solubility and formulation stability?

Answer:

  • Solubility profiling : Use shake-flask methods with buffers (pH 1–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Salt disproportionation risk : Assess via pH-solubility diagrams and powder X-ray diffraction (PXRD) to detect polymorphic changes.
    For in vivo studies, consider nanoparticle encapsulation to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.